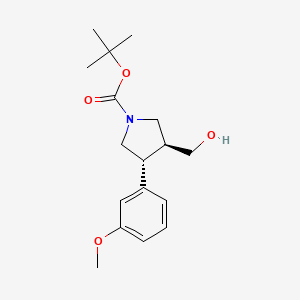

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate can be represented by the formula C17H25NO4.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, (S)-3-Hydroxymethyl-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has a molecular formula of C10H19NO3, a molar mass of 201.26, a density of 1.084, a boiling point of 285-289℃, a flashing point of 128.9°C, and is slightly soluble in water .Scientific Research Applications

Synthesis and Pharmaceutical Potential

Tert-butyl 3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate and its analogs have been explored primarily for their synthesis methods and potential pharmaceutical applications. A study highlighted the synthesis of a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluated as anti-inflammatory and analgesic agents. These compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, showing promise as candidate drugs with a safety profile potentially superior to existing medications like indomethacin or piroxicam (Ikuta et al., 1987).

Application in Asymmetric Synthesis

The compound has been used in asymmetric synthesis strategies. For instance, an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, showcasing the potential of this compound in generating chiral pyrrolidine derivatives (Chung et al., 2005).

Role in Organic Chemistry and Material Science

In organic chemistry and material science, this compound has been instrumental. A study explored its reaction with singlet oxygen, leading to the production of 5-substituted pyrroles, which serve as precursors for prodigiosin and its analogs. This indicates its role in the synthesis of complex organic compounds (Wasserman et al., 2004).

Crystallographic Studies

The compound has also been a subject of crystallographic studies. For example, its structure was characterized in detail, revealing the conformation of its pyrrolidinone ring and the arrangement of its substituent groups. Such studies are crucial for understanding molecular interactions and stability (Mohammat et al., 2008).

properties

IUPAC Name |

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(3-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-6-5-7-14(8-12)21-4/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLPAHXXKYMSHU-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC(=CC=C2)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

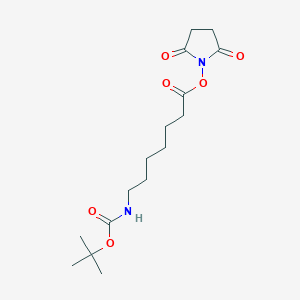

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)

![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1405458.png)